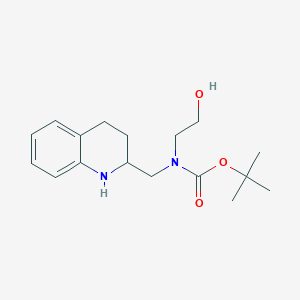
tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate typically involves the following steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Hydroxyethyl Group: This step involves the alkylation of the tetrahydroquinoline with an appropriate hydroxyethylating agent.
Carbamate Formation: The final step is the reaction of the intermediate with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The tetrahydroquinoline moiety can be reduced to form a fully saturated quinoline.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a fully saturated quinoline derivative.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its hydroxyethyl and tetrahydroquinoline groups can interact with proteins and nucleic acids, providing insights into binding mechanisms and molecular recognition.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its versatility makes it suitable for use in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the tetrahydroquinoline moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-(2-hydroxyethyl)-N-(quinolin-2-ylmethyl)carbamate: Lacks the tetrahydroquinoline moiety.
tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroisoquinolin-2-ylmethyl)carbamate: Contains an isoquinoline instead of a quinoline moiety.
tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate: Substitution at a different position on the tetrahydroquinoline ring.
Uniqueness
The uniqueness of tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate lies in its specific substitution pattern and the presence of both hydroxyethyl and tetrahydroquinoline groups. This combination of functional groups provides a unique set of chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1201937-24-7 |
|---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19(10-11-20)12-14-9-8-13-6-4-5-7-15(13)18-14/h4-7,14,18,20H,8-12H2,1-3H3 |
InChI Key |
KCZSIJXEBCOSBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC1CCC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


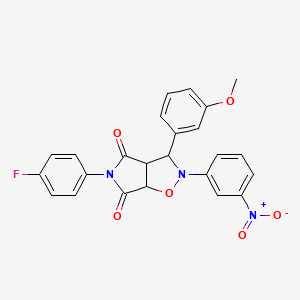
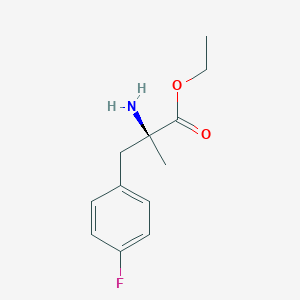
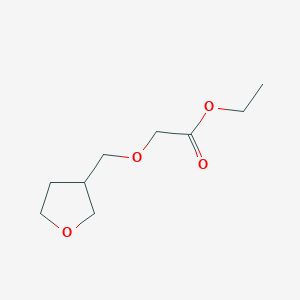
![Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, (2S)-](/img/structure/B12635458.png)
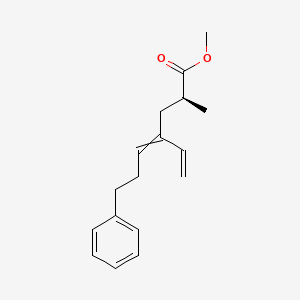
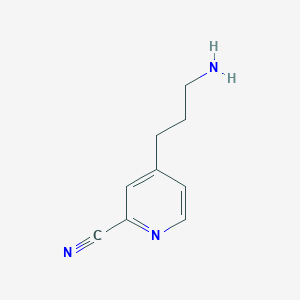
![6-(3,5-Difluorobenzyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12635475.png)
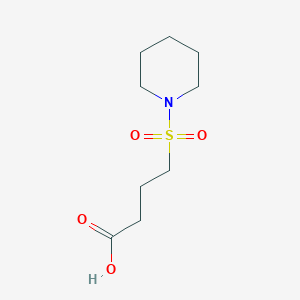
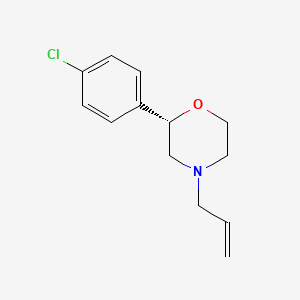
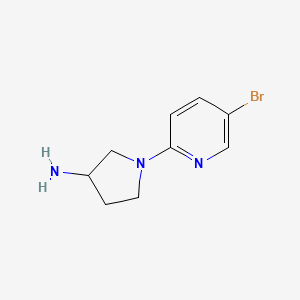
![(1R*,2R*,5R*)-(7-Oxo-6-oxa-bicyclo[3.2.1]oct-2-yl)-carbamic acid benzyl ester](/img/structure/B12635505.png)
![2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol](/img/structure/B12635509.png)
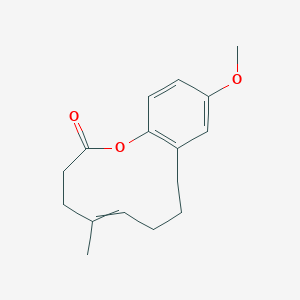
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol](/img/structure/B12635542.png)
